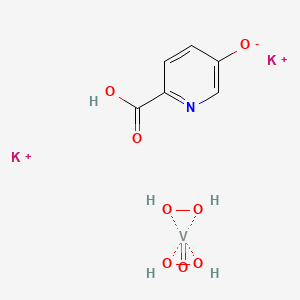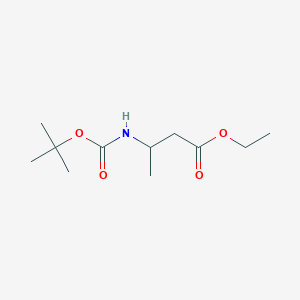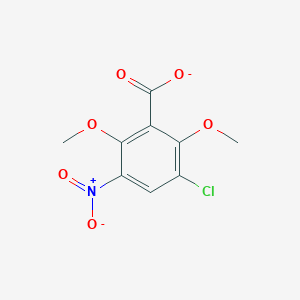![molecular formula C8H6BrN3O2 B13711466 Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate](/img/structure/B13711466.png)
Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate is a heterocyclic compound that belongs to the class of benzo[d][1,2,3]triazoles This compound is characterized by the presence of a bromine atom at the 4th position and a carboxylate ester group at the 5th position of the benzo[d][1,2,3]triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate typically involves the following steps:
Bromination: The starting material, 1H-benzo[d][1,2,3]triazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.
Esterification: The brominated intermediate is then subjected to esterification with methanol in the presence of a strong acid catalyst like sulfuric acid or hydrochloric acid to form the desired methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.
Types of Reactions:
Substitution Reactions: The bromine atom at the 4th position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Ester Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Ester Hydrolysis: Acidic hydrolysis involves the use of hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Major Products:
Substituted Derivatives: Depending on the nucleophile used, various substituted derivatives can be obtained.
Carboxylic Acid: Hydrolysis of the ester group yields 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound is investigated for its electronic properties and potential use in organic semiconductors and optoelectronic devices.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Chemical Synthesis: The compound is utilized as an intermediate in the synthesis of more complex heterocyclic compounds.
Wirkmechanismus
The mechanism of action of Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromine atom and the triazole ring play crucial roles in the compound’s binding affinity and specificity. The ester group can also influence the compound’s solubility and bioavailability.
Vergleich Mit ähnlichen Verbindungen
4-Bromo-1H-benzo[d][1,2,3]triazole: Lacks the ester group, making it less soluble in organic solvents.
Methyl 1H-benzo[d][1,2,3]triazole-5-carboxylate: Lacks the bromine atom, resulting in different reactivity and binding properties.
1H-benzo[d][1,2,3]triazole-5-carboxylic acid: The carboxylic acid form, which is more polar and less lipophilic compared to the ester derivative.
Uniqueness: Methyl 4-Bromo-1H-benzo[d][1,2,3]triazole-5-carboxylate is unique due to the presence of both the bromine atom and the ester group, which confer distinct chemical reactivity and physical properties. This combination makes it a versatile intermediate in organic synthesis and a valuable compound in various research applications.
Eigenschaften
Molekularformel |
C8H6BrN3O2 |
|---|---|
Molekulargewicht |
256.06 g/mol |
IUPAC-Name |
methyl 4-bromo-2H-benzotriazole-5-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-8(13)4-2-3-5-7(6(4)9)11-12-10-5/h2-3H,1H3,(H,10,11,12) |
InChI-Schlüssel |
IYTTYVFHBSYSOH-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C2=NNN=C2C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![6-Phenyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13711421.png)




![2-[6-(3,4-Dimethoxyphenyl)imidazo[2,1-b]thiazol-3-yl]acetic Acid](/img/structure/B13711460.png)

